molecular formula C13H26N2O2 B6589706 rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans CAS No. 2354145-51-8

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans

Cat. No.: B6589706
CAS No.: 2354145-51-8
M. Wt: 242.36 g/mol
InChI Key: UEAIMEUAWCIPAW-UHFFFAOYSA-N
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Description

Rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans is an organic compound known for its application in various scientific fields. With a structured chemical formula that includes a cyclohexyl ring and carbamate group, it displays unique chemical and physical properties making it useful in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans typically involves the reaction of tert-butyl N-methylcarbamate with a suitable aminocyclohexane derivative. This process often occurs under controlled temperatures and with the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production scale methods for this compound are more elaborate. They often involve optimized reaction conditions, such as the use of continuous reactors, to maintain high yields and purity. These methods may also incorporate purification steps like crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans can undergo various chemical reactions, including:

  • Oxidation: Leading to the formation of corresponding oxides or hydroxyl derivatives.

  • Reduction: Yielding reduced forms of the compound.

  • Substitution: Particularly in the carbamate or amino group positions.

Common Reagents and Conditions

  • Oxidation: Often conducted with reagents such as hydrogen peroxide or peracids.

  • Reduction: Typical reagents include sodium borohydride or lithium aluminum hydride.

  • Substitution: Conditions may involve the use of halogenating agents or nucleophiles.

Major Products

The primary products formed from these reactions vary depending on the reaction type. For example, oxidation might produce hydroxylated derivatives, while substitution reactions could yield various substituted carbamates.

Scientific Research Applications

Rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans has widespread applications:

  • Chemistry: Used as a reagent or intermediate in organic synthesis.

  • Biology: It might play a role in studying cell signaling or metabolic pathways.

  • Industry: Employed in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans involves its interaction with specific molecular targets. Its effects are mediated through its binding to these targets, leading to changes in biological pathways or chemical processes. The specific pathways involved can vary based on its application, such as enzymatic inhibition or activation in biochemical assays.

Comparison with Similar Compounds

Compared to similar compounds, rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans stands out due to its specific stereochemistry and the presence of both a carbamate and an amino group. These structural features impart unique reactivity and interaction profiles.

Similar Compounds

  • Tert-butyl N-methylcarbamate

  • Cyclohexylmethylcarbamate

  • N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate

These compounds share some structural elements but differ in terms of stereochemistry or functional groups, affecting their respective applications and reactivity.

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Properties

CAS No.

2354145-51-8

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[(4-aminocyclohexyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h10-11H,5-9,14H2,1-4H3

InChI Key

UEAIMEUAWCIPAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCC(CC1)N

Purity

95

Origin of Product

United States

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